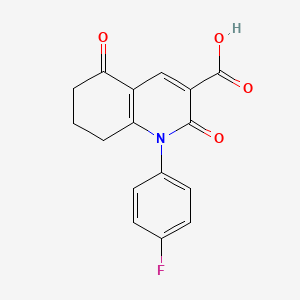

1-(4-Fluorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4/c17-9-4-6-10(7-5-9)18-13-2-1-3-14(19)11(13)8-12(15(18)20)16(21)22/h4-8H,1-3H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVILACXPAMVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)F)C(=O)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-Fluorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS No. 933742-90-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects supported by recent research findings.

Structural Characteristics

The compound features a hexahydroquinoline core with a fluorophenyl substituent and two carbonyl groups. Its molecular formula is , indicating the presence of fluorine and nitrogen within its structure. The structural complexity contributes to its diverse biological activities.

Synthesis Methods

Various synthetic routes have been explored to produce derivatives of hexahydroquinoline. One notable method involves the condensation of enaminones with diketones under acidic conditions, yielding the desired dioxo compound with moderate yields (40-50%) when optimized with specific solvents and catalysts .

Antimicrobial Properties

Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial activity. A study demonstrated that compounds related to 1-(4-Fluorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline showed promising results against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways .

Anticancer Activity

Several studies have suggested that this compound may possess anticancer properties. For instance, in vitro assays indicated that it could inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the fluorophenyl group is thought to enhance its interaction with cellular targets involved in cancer progression .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain enzymes linked to inflammatory processes and cancer metastasis. This activity could be attributed to the structural features that facilitate binding to enzyme active sites .

Case Studies

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of hexahydroquinoline compounds exhibit antimicrobial properties. In particular, 1-(4-Fluorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has shown promise in inhibiting bacterial growth. Studies have demonstrated its effectiveness against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Several studies have reported the anticancer effects of quinoline derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells. For instance, it has shown cytotoxic effects on human cancer cell lines in vitro, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It has been found to inhibit certain enzymes involved in metabolic pathways related to cancer and other diseases. This inhibition can lead to reduced proliferation of cancer cells and may enhance the efficacy of existing chemotherapeutic agents .

Polymer Chemistry

In materials science, the unique properties of this compound make it suitable for developing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its potential in creating high-performance composites for industrial applications .

Nanotechnology

The compound's ability to form stable nanoparticles has been explored for drug delivery systems. These nanoparticles can encapsulate therapeutic agents and improve their bioavailability while minimizing side effects. Studies have shown that using this compound as a carrier can enhance the targeted delivery of anticancer drugs .

Chromatography Applications

In analytical chemistry, this compound is utilized as a standard reference material in chromatographic techniques. Its distinct chemical properties allow for accurate quantification in complex mixtures. Researchers employ this compound in high-performance liquid chromatography (HPLC) to analyze pharmaceutical formulations and environmental samples .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Properties of Hexahydroquinolines | Antimicrobial Activity | Demonstrated effective inhibition against multiple bacterial strains. |

| Cytotoxic Effects on Cancer Cell Lines | Anticancer Activity | Induced apoptosis in various human cancer cell lines with significant cytotoxicity. |

| Enzyme Inhibition Studies | Enzyme Activity | Showed inhibition of key metabolic enzymes linked to cancer proliferation. |

| Development of Nanoparticles for Drug Delivery | Nanotechnology | Enhanced bioavailability and targeted delivery of anticancer drugs using nanoparticles formed from the compound. |

| Chromatographic Analysis Techniques | Analytical Chemistry | Used as a standard reference for quantifying active ingredients in pharmaceuticals. |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl) Analog

- CAS: Not explicitly listed; referenced in structural studies.

- Molecular Formula: C₁₀H₉ClNO₄.

- X-ray crystallography reveals a twisted-boat conformation in the cyclohexene and dihydropyridine rings, similar to the fluorinated analog .

1-(4-Methylphenyl) Analog

- CAS : 106551-76-2 (related compound with methyl substituent).

- Molecular Formula: C₁₁H₁₁NO₄.

- Key Differences: The methyl group introduces steric bulk and electron-donating effects, which may improve solubility in non-polar solvents. Conformational analysis shows retained twisted-boat geometry .

Modifications to the Carboxylic Acid Group

Carboxamide Derivative (N-(3-Fluorophenyl)-...carboxamide)

- CAS : 84548-18-4.

- Molecular Formula : C₁₇H₁₄FN₃O₃.

- Key Differences: Replacement of the carboxylic acid with a carboxamide reduces acidity (predicted pKa ~2.38 for carboxylic acid vs. ~10–12 for amides).

Methyl Ester Derivative

Core Modifications: 7,7-Dimethyl Substitution

7,7-Dimethyl-2,5-dioxo-...carboxylic Acid

- CAS : 106551-79-5.

- Molecular Formula: C₁₂H₁₃NO₄.

- Key Differences: Physical Properties: Melting point = 299°C (ethanol), higher than non-methylated analogs due to increased crystallinity.

Conformational and Crystallographic Insights

Studies on halogenated and alkylated analogs (e.g., 4-chlorophenyl, 4-methylphenyl) confirm that the hexahydroquinoline core adopts a twisted-boat conformation in both cyclohexene and dihydropyridine rings. This conformation is critical for maintaining planarity in the dicarbonyl (2,5-dioxo) system, which stabilizes intermolecular hydrogen bonds (N–H⋯O) in crystal lattices .

Data Tables

Table 1: Comparative Physical and Chemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight | Melting Point (°C) | Predicted pKa |

|---|---|---|---|---|---|

| 1-(4-Fluorophenyl)-...carboxylic acid | 106551-76-2 | C₁₀H₉FNO₄ | 207.19 | Not reported | ~2.38 |

| 7,7-Dimethyl-...carboxylic acid | 106551-79-5 | C₁₂H₁₃NO₄ | 235.24 | 299 | ~2.38 |

| N-(3-Fluorophenyl)-...carboxamide | 84548-18-5 | C₁₇H₁₄FN₃O₃ | 335.31 | Not reported | ~10–12 |

Table 2: Substituent Effects on Conformation and Reactivity

| Substituent (Position 1) | Electronic Effect | Conformation | Key Interactions |

|---|---|---|---|

| 4-Fluorophenyl | Moderate -I effect | Twisted-boat | Strong H-bonding (COOH) |

| 4-Chlorophenyl | Strong -I effect | Twisted-boat | Enhanced electrophilicity |

| 4-Methylphenyl | +I effect | Twisted-boat | Improved hydrophobicity |

Vorbereitungsmethoden

Key Features:

- Reagents: Aromatic aldehyde (e.g., 4-fluorobenzaldehyde), β-ketoesters (ethyl acetoacetate), dimedone, ammonium acetate.

- Conditions: Reflux in organic solvents such as ethanol or acetic acid, with reaction times ranging from several hours to days.

- Limitations: Long reaction times, low yields, use of volatile organic solvents, and harsh conditions.

Catalyst-Enhanced Synthesis Using Copper Perchlorate Hexahydrate

Recent advancements have demonstrated the efficacy of copper perchlorate hexahydrate as a catalyst in multicomponent reactions, significantly improving the synthesis of polyhydroquinoline derivatives, including compounds structurally similar to the target molecule.

Research Findings:

- Reaction Conditions: Room temperature, ultrasound irradiation, catalytic loading of 15 mol% copper perchlorate hexahydrate.

- Reaction Time: 20–40 minutes.

- Yields: Typically above 90%, with high purity confirmed by melting point and spectral data.

- Advantages: Short reaction times, high yields, environmentally friendly, simple workup, and solvent-free conditions.

Data Table: Optimization of Catalyst Loading and Conditions

| Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|

| 10 | 30 | 85 | Lower yield, longer reaction time |

| 15 | 20–40 | >90 | Optimal catalyst amount, rapid reaction |

| 20 | 20 | >90 | No significant yield increase, higher cost |

Synthesis Procedure:

- Mix aldehyde, β-ketoester, dimedone, and ammonium acetate.

- Add 15 mol% of copper perchlorate hexahydrate.

- Subject to ultrasound irradiation at 35 kHz for 20–40 minutes.

- Workup involves dilution with ethanol, filtration, and recrystallization.

Ultrasound-Assisted and Solvent-Free Methods

The use of ultrasound irradiation synergizes with copper perchlorate hexahydrate catalysis, accelerating the reaction and enhancing yields. Solvent-free conditions further align with green chemistry principles.

Research Data:

- Ultrasound Effect: Accelerates reaction rate and increases product yield.

- Solvent-Free Conditions: Yield improvements over solvent-based methods.

- Reaction Duration: Reduced to approximately 20 minutes under ultrasound.

Comparative Data:

| Method | Reaction Time | Yield (%) | Environment Impact |

|---|---|---|---|

| Conventional reflux in ethanol | 2–4 hours | 70–80 | Moderate |

| Ultrasound + catalyst (solvent-free) | 20–40 min | >90 | Green |

Substituted Aldehydes and Derivative Variations

The methodology has been extended to various substituted aldehydes, including 4-fluorobenzaldehyde, with consistent high yields. The spectral data confirm the formation of the desired hexahydroquinoline derivatives.

Example Data for 4-Fluorophenyl Derivative:

| Compound | Melting Point (°C) | IR (cm⁻¹) | ¹H-NMR (δ ppm) | Yield (%) |

|---|---|---|---|---|

| 1f | 184–185 | 3292, 2959, 1696 | 0.92, 1.07, 1.18, 2.13–2.25, 2.38, 4.05, 5.02, 5.8, 6.85–6.89, 7.23–7.27 | 93 |

Summary of Preparation Methods

| Method | Catalyst | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Conventional heating | Organic solvents | Reflux, several hours | 4–8 hours | 70–80 | Harsh conditions, low efficiency |

| Catalyst-assisted (copper perchlorate hexahydrate) | Copper perchlorate hexahydrate | Room temperature, ultrasound, solvent-free | 20–40 min | >90 | Environmentally friendly, rapid |

| Ultrasound + catalyst, solvent-free | Copper perchlorate hexahydrate | Ultrasound irradiation | 20 min | >90 | Green chemistry approach |

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-fluorophenyl)-2,5-dioxo-hexahydroquinoline-3-carboxylic acid derivatives?

Answer: The Hantzsch dihydroquinoline synthesis is a widely used method, involving a four-component reaction of 4-fluorobenzaldehyde, diketones (e.g., dimedone), β-ketoesters, and ammonium acetate in ethanol under reflux. Catalysts like montmorillonite K10 or FeCl₃ enhance cyclocondensation efficiency. Microwave-assisted synthesis can reduce reaction time (from 12 hours to 30 minutes) and improve yields (75–90%) by enabling rapid thermal activation .

Basic: How is X-ray crystallography applied to confirm the structure of this compound?

Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and dihedral angles. For example, in related hexahydroquinoline derivatives, the carboxyl group forms a dihedral angle of 6.8° with the aromatic ring, confirming spatial orientation. Intermolecular hydrogen bonds (e.g., O–H⋯O) stabilize the crystal lattice, validated via refinement software like SHELX .

Advanced: What strategies optimize regioselective fluorination in the synthesis of quinoline derivatives?

Answer: Direct fluorination via halogen exchange (e.g., using KF in DMF) or diazotization (NaNO₂/HCl with CuCl₂) ensures regioselectivity. For example, 3-chloro-2,4,5-trifluorobenzoic acid intermediates are synthesized via chlorination followed by fluorination, achieving >90% purity after recrystallization .

Advanced: How do solvent polarity and catalyst choice affect reaction efficiency in one-pot syntheses?

Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility, while Lewis acids like FeCl₃ accelerate cyclization. For instance, montmorillonite K10 increases yields by 20% compared to uncatalyzed reactions. Microwave irradiation in ethanol reduces side reactions, achieving 85% yield in 45 minutes .

Basic: What in vitro assays evaluate the antimicrobial activity of this compound?

Answer: Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Agar diffusion assays quantify zone-of-inhibition diameters, with positive controls like ciprofloxacin .

Advanced: How is molecular docking used to predict binding affinity to bacterial targets?

Answer: Docking into DNA gyrase (PDB: 1KZN) or topoisomerase IV active sites using AutoDock Vina evaluates binding energy (ΔG). PyMOL visualizes hydrogen bonds between the carboxylic acid group and Ser84/Arg116 residues. MD simulations (GROMACS) validate stability over 100 ns .

Basic: What analytical techniques characterize purity and identity?

Answer:

- HPLC : C18 column (4.6 × 250 mm), gradient elution (acetonitrile:water, 0.1% TFA), retention time ~8.2 min.

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for the fluorophenyl group (δ 7.2–7.4 ppm) and diketone (δ 2.1–2.5 ppm).

- HRMS : Confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer: Cross-validate using standardized protocols (CLSI) and identical bacterial strains. Compare logP (HPLC-derived) and solubility (shake-flask method) to assess bioavailability. SAR studies reveal electron-withdrawing groups (e.g., 4-fluorophenyl) enhance activity against resistant strains .

Basic: What are the stability considerations under different storage conditions?

Answer: Store at –20°C in airtight, amber vials with desiccant. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation via HPLC. Aqueous solutions (pH 7.4) degrade faster (t₁/₂ = 14 days) due to hydrolysis .

Advanced: How to design SAR studies to improve pharmacokinetic properties?

Answer: Introduce hydrophilic groups (e.g., –SO₃H) at position 3 to enhance solubility (>1 mg/mL in PBS). Fluorine substitution at position 4 increases logD (from 1.2 to 2.1), improving blood-brain barrier penetration. In vivo PK studies in rats monitor AUC₀–24 (µg·h/mL) and Cₘₐₓ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.